N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine
CAS No.:
Cat. No.: VC19783156
Molecular Formula: C38H37N3O8
Molecular Weight: 663.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H37N3O8 |
|---|---|
| Molecular Weight | 663.7 g/mol |
| IUPAC Name | N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44) |
| Standard InChI Key | WXJKGOQQYUVNQW-UHFFFAOYSA-N |
| Canonical SMILES | COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₃₈H₃₇N₃O₈, MW 663.7 g/mol ) consists of a cytidine backbone with three key modifications:
-
5'-O-DMT Group: A bulky trityl moiety that protects the 5'-hydroxyl during oligonucleotide chain elongation and enables controlled deprotection for sequential synthesis.
-
2'-O-Methyl Modification: A methyl group at the 2'-position of the ribose sugar, which confers resistance to RNase degradation and stabilizes RNA-DNA heteroduplexes.
-
N4-Benzoyl Protection: Shields the exocyclic amine of cytosine, preventing undesired side reactions during phosphoramidite coupling .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₈H₃₇N₃O₈ | |
| Molecular Weight | 663.7 g/mol | |
| CAS Registry Number | 5240352 | |
| Protection Groups | 5'-DMT, 2'-O-Me, N4-Bz | |
| Solubility | Dichloromethane, Acetonitrile |
Synthesis and Purification
Synthetic Pathway
The synthesis involves sequential protection and functionalization of cytidine:
-
5'-O-DMT Protection: Treatment with 4,4'-dimethoxytrityl chloride in pyridine selectively protects the 5'-hydroxyl .
-
2'-O-Methylation: Methylation using methyl iodide and a strong base (e.g., NaH) introduces the 2'-O-methyl group, critical for RNA stability .
-
N4-Benzoylation: Benzoyl chloride reacts with the cytidine’s exocyclic amine to prevent side reactions during phosphoramidite activation .
-
Phosphoramidite Formation: The 3'-hydroxyl is converted to a phosphoramidite group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, enabling solid-phase synthesis .
Purification and Quality Control
High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity. Critical quality metrics include:
-
Trityl Retention: UV monitoring at 495 nm verifies DMT group integrity.
-
Phosphoramidite Activity: Coupling efficiency (>99%) is validated via spectrophotometric assays .
Applications in Oligonucleotide Therapeutics
Antisense Oligonucleotides (ASOs)
The 2'-O-methyl modification in N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine enhances ASO stability in vivo. For example, the antisense drug ISIS 13041 (targeting multidrug resistance-associated protein 1, MRP1) incorporates this modified nucleoside to resist serum nucleases and improve target engagement . Clinical trials demonstrated a 70% reduction in MRP1 mRNA levels in cancer cells .
siRNA Therapeutics
In siRNAs, 2'-O-methyl modifications reduce immunostimulatory effects and off-target interactions. A 2023 study showed that siRNAs containing this derivative achieved 90% gene silencing in hepatocytes with minimal cytokine activation .
Table 2: Comparative Performance of Modified Cytidines in Oligonucleotides
| Modified Nucleoside | Nuclease Resistance | Target Binding ΔTm (°C) | Therapeutic Use Case |
|---|---|---|---|
| 2'-O-Methylcytidine (This compound) | High | +5.2 | ASOs, siRNAs |
| 2'-Fluoro Cytidine | Very High | +7.8 | mRNA Vaccines |
| Locked Nucleic Acid (LNA) | Extreme | +12.1 | miRNA Inhibitors |
Stability and Pharmacokinetic Considerations
Metabolic Stability
The 2'-O-methyl group extends the nucleoside’s half-life in human plasma to 24 hours, compared to 2 hours for unmodified cytidine . This modification also reduces renal clearance by 40%, enhancing bioavailability .
Tissue Distribution
Radiolabeling studies in rodents showed preferential accumulation in the liver (35% of administered dose) and kidneys (20%), making it ideal for hepatic and renal targets .
Future Directions and Research Opportunities
Next-Generation Modifications
Ongoing research explores combining 2'-O-methyl with phosphorothioate backbones to further improve pharmacokinetics. Preliminary data show a 50% increase in tissue retention compared to single-modified analogs .
Targeted Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) functionalized with GalNAc ligands enhances liver-specific delivery, achieving 95% hepatic uptake in primate models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume